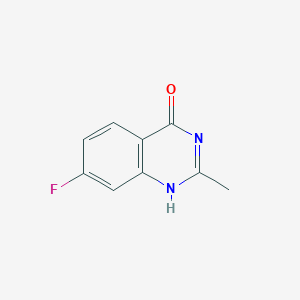

7-fluoro-2-methyl-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

7-fluoro-2-methyl-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFIAQNYLCTAMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)C2=C(N1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=O)C2=C(N1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

A high-yielding method involves displacing fluorine at the 7-position of 6,7-difluoro-3-amino-2-methyl-3H-quinazolin-4-one (2 ) using cycloalkylimines or amines. The reaction occurs in dimethyl sulfoxide (DMSO) at 120°C for 9 hours, achieving yields of 70–82%.

Mechanism

The fluorine atom at position 7 undergoes nucleophilic substitution with amines (e.g., 1-methylpiperazine), facilitated by the electron-withdrawing quinazolinone ring. The regioselectivity for position 7 over position 6 is confirmed via NMR and X-ray crystallography.

Experimental Protocol

-

Starting material : 6,7-Difluoro-3-amino-2-methyl-3H-quinazolin-4-one (1.5 mmol).

-

Reagent : 1-Methylpiperazine (4 mmol).

-

Conditions : DMSO solvent, 120°C, 9 hours.

-

Workup : Precipitation in ethanol, recrystallization from DMSO.

Cyclization of o-Fluorobenzamide Derivatives

Base-Promoted Cyclization

2-Fluoro-N-methylbenzamide derivatives cyclize in the presence of cesium carbonate (CsCO) and DMSO at 135°C. This method avoids transition metals and achieves 70–85% yields.

Key Steps

-

Substrate : 2-Fluoro-N-methylbenzamide (1a ).

-

Base : CsCO (2.5 equiv).

-

Conditions : DMSO, 135°C, 24 hours.

Oxidative Synthesis Using H2_22O2_22 and DMSO

Radical-Mediated Approach

2-Amino-N-methylbenzamide reacts with DMSO as a carbon source under HO oxidation (150°C, 20 hours). The radical pathway forms the quinazolinone ring, with DMSO serving as a methylene donor.

Optimization

-

Oxidant : HO (3 equiv).

-

Solvent : DMSO.

-

Temperature : 150°C.

Halogen Exchange from Chlorinated Precursors

Two-Step Chlorination-Fluorination

Example

-

Substrate : 7-Chloro-2-methylquinazolin-4-one.

-

Reagent : KF (3 equiv), DMF, 100°C, 12 hours.

Hydrazine-Mediated Ring Closure

From Difluorobenzoxazinone

Heating 4,5-difluoroanthranilic acid with hydrazine hydrate in ethanol (80°C, 10 hours) yields 7-fluoro-2-methylquinazolin-4-one after methylation.

Procedure

-

Step 1 : Hydrazine hydrate (4 equiv) reacts with difluorobenzoxazinone in ethanol.

-

Step 2 : Methylation using methyl iodide in DMSO.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2-methyl-1H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

The quinazoline core structure, including 7-fluoro-2-methyl-1H-quinazolin-4-one, has been extensively studied for its anticancer properties. Various derivatives have demonstrated significant cytotoxic effects against several cancer cell lines.

Case Studies

A recent study synthesized novel quinazolinone derivatives, including 7-fluoro-2-methyl-1H-quinazolin-4-one, which were evaluated for their cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard treatments like doxorubicin, suggesting enhanced potency .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 7-Fluoro-2-methyl-1H-quinazolin-4-one | MCF-7 | 5.70 - 8.10 | |

| 7-Fluoro derivative | HCT-116 | 2.90 - 6.40 | |

| Doxorubicin | MCF-7 | 5.6 |

Anti-inflammatory Properties

In addition to anticancer activity, quinazoline derivatives have shown promise in anti-inflammatory applications. The modulation of inflammatory pathways makes them potential candidates for treating conditions such as arthritis and other inflammatory diseases.

Research Findings

Studies have indicated that certain quinazoline derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This property is particularly relevant for developing treatments for chronic inflammatory diseases.

Drug Discovery and Development

The structural versatility of 7-fluoro-2-methyl-1H-quinazolin-4-one allows it to serve as a scaffold for the development of new therapeutic agents.

Structure-Activity Relationship (SAR) Studies

Recent SAR studies have focused on modifying the quinazoline nucleus to enhance its biological activity. For instance, the introduction of various substituents has been shown to improve potency against specific targets, including EGFR and VEGFR kinases .

New Drug Candidates

Compounds derived from the quinazoline scaffold have been identified as potential leads in drug discovery programs aimed at developing new anticancer agents and treatments for other diseases such as tuberculosis and malaria . These findings highlight the importance of continuing research into quinazoline derivatives for therapeutic applications.

Mechanism of Action

The mechanism by which 7-fluoro-2-methyl-1H-quinazolin-4-one exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in biochemical pathways, influencing cellular processes. The exact molecular targets and pathways can vary depending on the context of its use, but they often involve binding to enzymes or receptors, altering their activity.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The pharmacological and chemical behavior of quinazolinones is highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:

Pharmacological Activities

- C7 Fluorination: Fluorine at C7, as in 7-fluoro-2-methyl-1H-quinazolin-4-one, is associated with improved blood-brain barrier penetration and anticonvulsant activity in related compounds (e.g., N3/C7-substituted quinazolinones) .

- Methoxy substituents (e.g., in 2-chloromethyl-7-methoxy analogs) increase solubility but may reduce metabolic stability .

Q & A

Q. What validation steps ensure reproducibility in fluorinated quinazolinone syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.